
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
Overview
Description
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃NO₃·HCl and a molecular weight of 231.68 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 2,3-dihydrobenzo[b][1,4]dioxin-6-amine: This involves the ethoxylation of the amine group using ethyl iodide in the presence of a base such as potassium carbonate.
Starting from 1,4-benzodioxin-6-amine: This involves the reduction of the benzodioxin ring followed by ethoxylation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the following steps:
Preparation of the starting material: The starting material, such as 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, is prepared through known synthetic routes.
Ethoxylation: The amine group is ethoxylated using ethyl iodide in the presence of a base.
Purification: The resulting product is purified to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the benzodioxin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Oxidized derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-one.
Reduction: Reduced derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine.
Substitution: Substituted derivatives such as 7-ethoxy-2,3-dihydro-1,4-benzodioxin-6-chloride.
Scientific Research Applications
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate the effects of benzodioxin derivatives on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Ethoxy-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine: This compound lacks the ethoxy group and has different chemical properties.
1,4-Benzodioxin-6-amine: This compound has a different substitution pattern and may exhibit different biological activities.
7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-amine: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-ethoxy-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-12-8-6-10-9(5-7(8)11)13-3-4-14-10;/h5-6H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLOHKOZOGWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1N)OCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


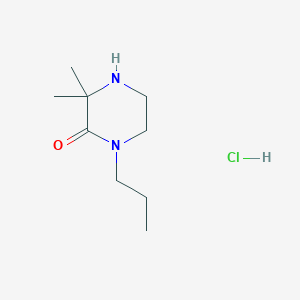
amine dihydrochloride](/img/structure/B1448424.png)
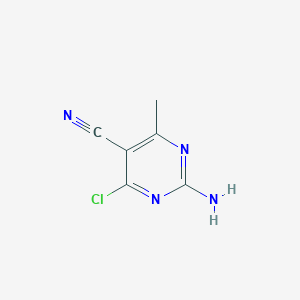

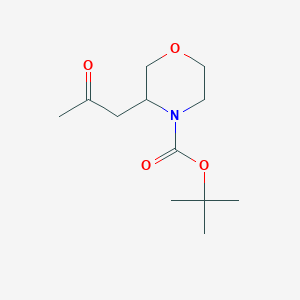
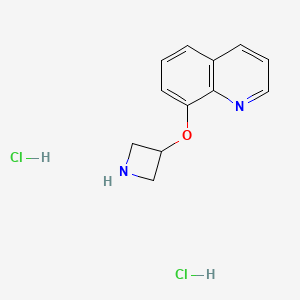


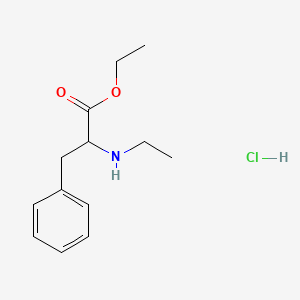


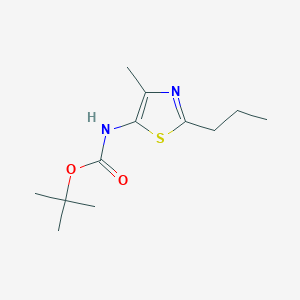
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)
![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
